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Mal-PEG11-mal

protein crosslinking conformational flexibility steric accessibility

Mal-PEG11-mal is a homobifunctional polyethylene glycol (PEG) derivative comprising two terminal maleimide groups separated by a discrete PEG11 spacer (11 ethylene oxide units). It belongs to the class of bismaleimide-activated crosslinkers designed for chemoselective conjugation with sulfhydryl (thiol) groups via stable thioether bond formation under physiological pH conditions (6.5–7.5).

Molecular Formula C32H52N2O15
Molecular Weight 704.8 g/mol
Cat. No. B12417646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG11-mal
Molecular FormulaC32H52N2O15
Molecular Weight704.8 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C32H52N2O15/c35-29-1-2-30(36)33(29)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-31(37)3-4-32(34)38/h1-4H,5-28H2
InChIKeySLYDCUAENJTMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-PEG11-mal: A Defined-Length Homobifunctional PEG Crosslinker for Precision Bioconjugation and PROTAC Synthesis


Mal-PEG11-mal is a homobifunctional polyethylene glycol (PEG) derivative comprising two terminal maleimide groups separated by a discrete PEG11 spacer (11 ethylene oxide units). It belongs to the class of bismaleimide-activated crosslinkers designed for chemoselective conjugation with sulfhydryl (thiol) groups via stable thioether bond formation under physiological pH conditions (6.5–7.5) . The compound has a well-defined molecular weight of 704.8 g/mol (C₃₂H₅₂N₂O₁₅) and is supplied as a single-molecular-weight entity rather than a polydisperse polymer mixture, ensuring batch-to-batch reproducibility in conjugation applications . Primary applications include thiol-specific protein-protein crosslinking, construction of homogeneous antibody-drug conjugates (ADCs), and serving as a PEG-based linker in Proteolysis Targeting Chimera (PROTAC) synthesis [1]. The 11-unit PEG spacer confers substantial aqueous solubility to conjugated biomolecules while maintaining a compact molecular footprint compared to longer PEG variants .

Why Mal-PEG11-mal Cannot Be Casually Substituted with Other PEG-Length Bismaleimide Crosslinkers


Substitution of Mal-PEG11-mal with bismaleimide crosslinkers of different PEG chain lengths (e.g., PEG2, PEG3, PEG6, PEG8) or with heterobifunctional analogs introduces quantifiable differences in conjugation outcomes that cannot be normalized through simple stoichiometric adjustments. The PEG spacer length directly governs the hydrodynamic radius, flexibility, and spatial separation between conjugated moieties, which in turn affects critical performance parameters such as crosslinking efficiency, conjugate solubility, steric accessibility of binding epitopes, and intermolecular versus intramolecular crosslinking propensity . Shorter PEG variants (≤8 units) may impose conformational constraints that limit the formation of specific dimeric or multimeric structures, while longer PEG variants (≥24 units) introduce excessive flexibility and increased hydrodynamic volume that can compromise the structural resolution required for applications such as cryo-EM, FRET distance measurements, and PROTAC linker optimization . Additionally, Mal-PEG11-mal exists as a discrete, single-molecular-weight compound (dPEG), unlike many commercial PEG linkers that are polydisperse mixtures, which precludes direct substitution without altering the homogeneity and analytical characterization profile of the final conjugate .

Quantitative Differentiation of Mal-PEG11-mal: Evidence-Based Comparison Against Key Analogs


Spacer Arm Length: Mal-PEG11-mal vs. BM(PEG)3 (Thermo Scientific)

The linear spacer arm length of Mal-PEG11-mal is approximately 45–50 Å (4.5–5 nm), based on its 11-unit PEG chain, compared to 17.8 Å for the 3-unit PEG analog BM(PEG)3 . This 2.5-fold increase in molecular reach enables Mal-PEG11-mal to bridge sulfhydryl groups that are spatially separated beyond the accessibility limit of shorter crosslinkers, while still maintaining a sufficiently compact structure to avoid the excessive flexibility and entropic penalty associated with longer PEG chains (e.g., ≥24 units) .

protein crosslinking conformational flexibility steric accessibility

Conjugation Efficiency: PEG-Bismaleimide (Mal-PEG-Mal) vs. PEG-Diacrylate (PEGDA)

In a head-to-head study evaluating galectin-1 (Gal1) homodimer stabilization, PEG-bismaleimide (PEGbisMal) reacted with Gal1 at multiple sites with greater conjugation efficiency than PEG-diacrylate (PEGDA), as demonstrated by higher molecular weight shift on SDS-PAGE and increased functional activity [1]. Specifically, Gal1 C130 cross-linked by PEGbisMal exhibited higher Jurkat T cell death-inducing activity than both wild-type Gal1 and Gal1 C130 cross-linked by PEGDA at high concentrations [2]. This performance advantage is attributed to the faster thiol-Michael addition kinetics of maleimide compared to acrylate under physiological pH (6.5–7.5) .

thiol-Michael addition bioconjugation kinetics PEGylation

Molecular Weight and Purity Definition: Mal-PEG11-mal vs. Polydisperse PEG Crosslinkers

Mal-PEG11-mal is available as a discrete, single-molecular-weight compound (dPEG) with a specified molecular weight of 704.8 g/mol (C₃₂H₅₂N₂O₁₅) and purity ≥98% . In contrast, many commercial PEG-based crosslinkers are polydisperse mixtures with an average molecular weight (e.g., PEG2000, PEG5000) but a broad distribution of chain lengths . This discrete nature eliminates batch-to-batch variability in conjugate size and composition, enabling precise stoichiometric control and consistent analytical characterization (e.g., by LC-MS or MALDI-TOF) .

single-molecular-weight PEG dPEG analytical reproducibility

PROTAC Linker Flexibility: Mal-PEG11-mal vs. Shorter PEG and Alkyl-Based Linkers

In the context of PROTAC design, linker length and composition critically influence the formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase, thereby determining degradation efficiency [1]. Mal-PEG11-mal provides an intermediate PEG11 spacer (estimated 45–50 Å), which is longer than PEG2–PEG6 linkers (typically 10–30 Å) but shorter than PEG24 linkers (>100 Å) [2]. Empirical studies on PROTAC linker SAR demonstrate that excessively short linkers (<30 Å) often fail to simultaneously engage both protein binding sites due to steric hindrance, while excessively long linkers (>80 Å) introduce conformational entropy that reduces ternary complex stability and increases off-target degradation [3]. The PEG11 length resides within the empirically optimal range (40–60 Å) for many PROTAC targets, including BRD4 and AR degraders .

PROTAC linker optimization ternary complex formation targeted protein degradation

Optimal Research and Industrial Use Cases for Mal-PEG11-mal Based on Quantifiable Differentiation


PROTAC Linker Optimization: Intermediate-Length PEG for Ternary Complex Stabilization

Mal-PEG11-mal is optimally suited as a linker component in PROTAC design when empirical structure-activity relationship (SAR) studies indicate that an intermediate spacer length of approximately 45–50 Å maximizes degradation efficiency (DC₅₀) for the target protein–E3 ligase pair [1]. The discrete PEG11 chain provides sufficient reach to bridge the binding sites without introducing the excessive conformational entropy associated with longer PEG linkers (>80 Å), which can reduce ternary complex stability and increase the risk of off-target degradation [2]. Researchers should select Mal-PEG11-mal when prior screening of PEG2–PEG8 linkers has failed to yield potent degradation due to steric constraints, and when PEG24 linkers have produced suboptimal degradation windows or non-specific activity .

Homogeneous Protein Crosslinking for Structural Biology (Cryo-EM and FRET)

The discrete, single-molecular-weight nature of Mal-PEG11-mal (MW 704.8 g/mol) enables the production of homogeneous cross-linked protein dimers or oligomers that are essential for high-resolution structural techniques such as cryo-electron microscopy (cryo-EM) and Förster resonance energy transfer (FRET) distance measurements [1]. The 45–50 Å spacer arm provides a defined inter-subunit distance that can be used to map protein interaction interfaces or to introduce a specific distance constraint for FRET-based conformational studies [2]. In contrast, polydisperse PEG crosslinkers introduce a distribution of distances that obscures structural interpretation, while shorter PEG crosslinkers (e.g., PEG3, 17.8 Å) may fail to bridge subunits separated by larger distances .

ADC Linker Component: Thiol-Specific Conjugation with Defined PEG Spacer

In antibody-drug conjugate (ADC) development, Mal-PEG11-mal serves as a homobifunctional linker for conjugating two thiol-containing payloads or for crosslinking antibody fragments via reduced interchain disulfides [1]. The maleimide-thiol chemistry provides rapid, chemoselective conjugation at pH 6.5–7.5, forming stable thioether bonds that resist premature payload release [2]. The intermediate PEG11 spacer (vs. PEG2–PEG6) confers improved aqueous solubility to the ADC while maintaining a compact hydrodynamic radius that facilitates tumor penetration relative to longer PEG linkers . This combination of solubility and compactness is particularly valuable for ADCs targeting solid tumors where extravasation and interstitial diffusion are rate-limiting .

Surface Functionalization and Biosensor Construction Requiring Defined Linker Length

Mal-PEG11-mal is employed for the covalent immobilization of thiol-containing biomolecules (e.g., cysteine-tagged proteins, thiolated oligonucleotides) onto maleimide-functionalized surfaces or nanoparticles [1]. The discrete PEG11 spacer (4.5–5 nm) provides a consistent distance between the surface and the immobilized biomolecule, which is critical for applications such as surface plasmon resonance (SPR) biosensors, where variable linker lengths introduce noise in binding kinetics measurements [2]. Shorter linkers (e.g., PEG3, 1.8 nm) may result in steric hindrance or surface-induced denaturation of the immobilized protein, while polydisperse PEG linkers produce heterogeneous surface architectures that complicate quantitative analysis .

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